molecular formula C15H13FN6O3 B4232468 N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide

Cat. No. B4232468
M. Wt: 344.30 g/mol
InChI Key: YEQXBGAQDVYAGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide, also known as FNAA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide exerts its effects by inhibiting the activity of specific enzymes, such as GSK-3β and COX-2. GSK-3β is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β by N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can lead to the inhibition of cancer cell growth and the potential treatment of neurological disorders. COX-2 is an enzyme involved in the production of inflammatory mediators, and inhibition of COX-2 by N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can lead to the reduction of inflammation.
Biochemical and Physiological Effects:
N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to have various biochemical and physiological effects, depending on the specific enzyme it targets. Inhibition of GSK-3β by N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can lead to the activation of the Wnt signaling pathway, which is involved in cell proliferation and differentiation. Inhibition of COX-2 by N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can lead to the reduction of inflammatory mediators, such as prostaglandins.

Advantages and Limitations for Lab Experiments

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has several advantages for lab experiments, including its ability to selectively target specific enzymes and its potential therapeutic applications in various fields of research. However, limitations include the need for further studies to determine its safety and efficacy in humans and the potential for off-target effects.

Future Directions

For research on N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide include further studies to determine its safety and efficacy in humans, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in other fields of research, such as cardiovascular disease and metabolic disorders. Additionally, the development of new synthesis methods and the optimization of existing methods can lead to the production of N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide in larger quantities and at a lower cost.
In conclusion, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications in various fields. Its ability to selectively target specific enzymes and its potential for the treatment of cancer, inflammation, and neurological disorders make it a promising candidate for further research and development.

Scientific Research Applications

N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been shown to inhibit the growth of cancer cells by targeting the enzyme glycogen synthase kinase 3 beta (GSK-3β). Inflammation research has shown that N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide can reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). In neurological disorder research, N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide has been studied as a potential treatment for Alzheimer's disease due to its ability to inhibit the activity of GSK-3β, which is implicated in the development of the disease.

properties

IUPAC Name

N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]-2-(4-nitropyrazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13FN6O3/c16-12-3-1-11(2-4-12)7-20-8-13(5-17-20)19-15(23)10-21-9-14(6-18-21)22(24)25/h1-6,8-9H,7,10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQXBGAQDVYAGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)CN3C=C(C=N3)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13FN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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